molecular formula C16H22BrN3O4 B1437907 tert-Butyl 4-(5-bromo-3-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate CAS No. 1000018-22-3

tert-Butyl 4-(5-bromo-3-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate

Cat. No. B1437907
M. Wt: 400.27 g/mol
InChI Key: YOCDALHJYLXODI-UHFFFAOYSA-N
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Description

This compound, also known as tert-butyl 4-(5-bromo-2-pyrimidinyl)-1-piperazinecarboxylate, is an organic molecule with the InChI code 1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 . It is typically stored in a dark, dry place at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including its atomic composition and the bonds between atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 400.27 . It is a solid at room temperature . The melting point is between 90 - 92°C .

Scientific Research Applications

Chemical Synthesis and Catalytic Activity

  • Polymethacrylates Incorporation : A study on polymethacrylates containing a 4-amino-pyridyl derivative attached covalently demonstrated their effectiveness as catalysts in acylation chemistry. The synthesis involved the (co-)polymerization of a related compound, yielding catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These compounds exhibited significant catalytic activity, attributed to neighboring group effects, which suggests potential applications in facilitating various chemical reactions (Mennenga et al., 2015).

Synthesis of Key Intermediates

  • Intermediate for Vandetanib : The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, demonstrates the importance of such compounds in the synthesis of complex pharmaceuticals. The process involved acylation, sulfonation, and substitution steps, showcasing the compound's role in drug development processes (Wang et al., 2015).

Structural and Biological Evaluation

  • X-ray Diffraction and Biological Activity : A compound closely related to the query, synthesized by a condensation reaction, underwent structural characterization and biological evaluation. The study revealed its crystalline structure and assessed its in vitro antibacterial and anthelmintic activities. The findings underline the potential pharmaceutical applications of such compounds (Sanjeevarayappa et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-(5-bromo-3-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O4/c1-16(2,3)24-15(22)20-7-5-19(6-8-20)13-12(14(21)23-4)9-11(17)10-18-13/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCDALHJYLXODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651405
Record name tert-Butyl 4-[5-bromo-3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(5-bromo-3-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate

CAS RN

1000018-22-3
Record name tert-Butyl 4-[5-bromo-3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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